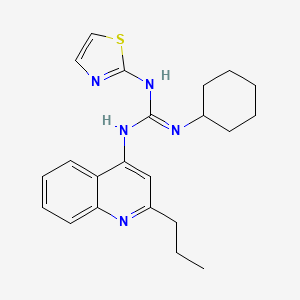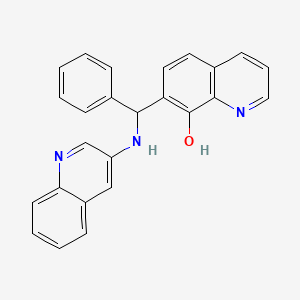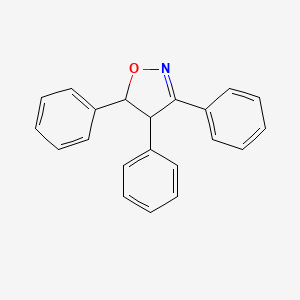
(4R,4'R)-4,4'-Dibenzhydryl-4,4',5,5'-tetrahydro-2,2'-bioxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the dibenzhydryl groups adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The initial step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions.
Introduction of Dibenzhydryl Groups: The dibenzhydryl groups are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the oxazole intermediate with benzhydryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Hydrogenation: The final step involves the hydrogenation of the oxazole intermediate to form the tetrahydro-2,2’-bioxazole ring. This can be achieved using a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas.
Industrial Production Methods
Industrial production of (4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, Lewis acid catalysts.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted oxazole products, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
類似化合物との比較
Similar Compounds
- (4R,4’R)-4,4’-Bis(2-methyl-2-propanyl)-4,4’,5,5’-tetrahydro-3H,3’H-3,3’-bidinaphtho[2,1-c:1’,2’-e]phosphepin
- (4R,4’R,5S,5’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]
Uniqueness
(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole stands out due to its unique dibenzhydryl groups and tetrahydro-2,2’-bioxazole ring structure
特性
分子式 |
C32H28N2O2 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
(4R)-4-benzhydryl-2-[(4R)-4-benzhydryl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O2/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-35-31(33-27)32-34-28(22-36-32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2/t27-,28-/m0/s1 |
InChIキー |
WTZMJKLCMFQGGQ-NSOVKSMOSA-N |
異性体SMILES |
C1[C@H](N=C(O1)C2=N[C@@H](CO2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
C1C(N=C(O1)C2=NC(CO2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)



![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)

![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)
![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/no-structure.png)

